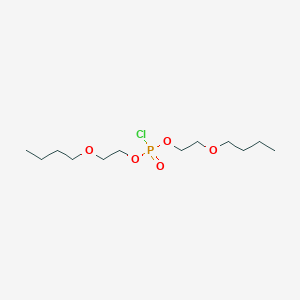
Bis(butoxyethyl)chlorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butoxyethyl)chlorophosphate: is an organophosphate compound used as an intermediate in the synthesis of various chemical products. It is particularly notable for its role in the preparation of flame retardants, such as those used in viscose fiber . The compound’s chemical structure allows it to participate in a variety of chemical reactions, making it a valuable component in industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(butoxyethyl)chlorophosphate typically involves the reaction of chlorophosphate compounds with butoxyethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
Chlorophosphate+Butoxyethanol→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Bis(butoxyethyl)chlorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include a solvent like dichloromethane and a base such as triethylamine.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce phosphoramidates, while reactions with alcohols can yield phosphate esters .
Scientific Research Applications
Bis(butoxyethyl)chlorophosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(butoxyethyl)chlorophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process can affect various biochemical pathways, including those involved in enzyme regulation and signal transduction .
Comparison with Similar Compounds
Tris(2-butoxyethyl)phosphate: Another organophosphate compound used as a flame retardant.
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester: A metabolite of tris(2-butoxyethyl)phosphate, used in similar applications.
Uniqueness: Bis(butoxyethyl)chlorophosphate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of other valuable compounds. Its ability to act as a phosphorylating agent makes it particularly useful in both research and industrial applications .
Properties
IUPAC Name |
1-[2-[2-butoxyethoxy(chloro)phosphoryl]oxyethoxy]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26ClO5P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPMSJUGBOVRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOP(=O)(OCCOCCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
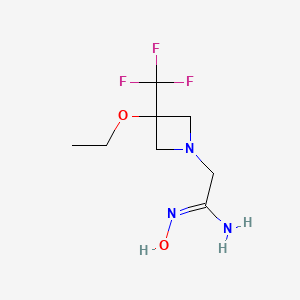
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
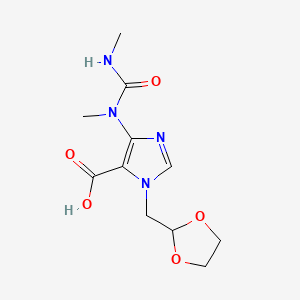
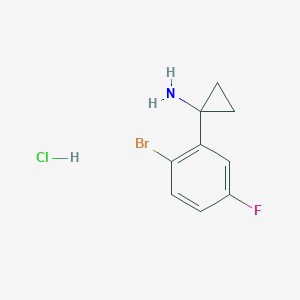
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
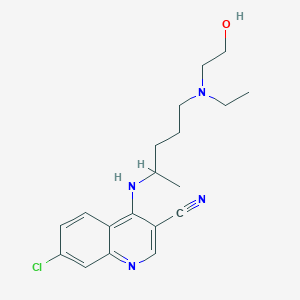
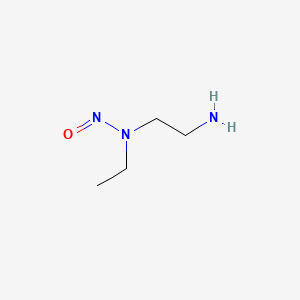
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
